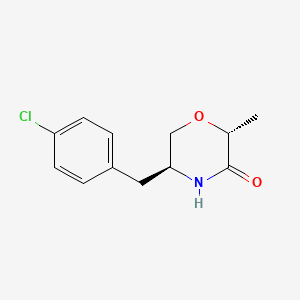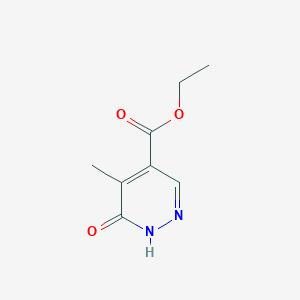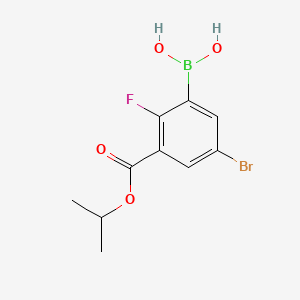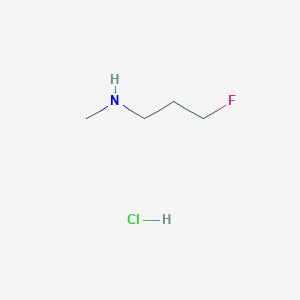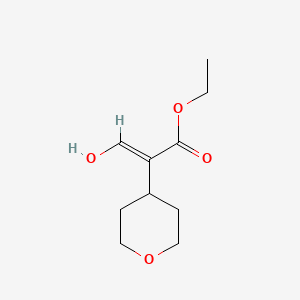
ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is an organic compound with a complex structure that includes a hydroxy group, an oxane ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
科学研究应用
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may have their own biological activities.
相似化合物的比较
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate: Similar structure but with a methyl group instead of a hydroxy group.
Ethyl 3-hydroxy-2-(tetrahydro-2H-pyran-4-yl)prop-2-enoate: Similar structure but with a different ring system.
Uniqueness
The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding and chemical reactions compared to its analogs.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-8,11H,2-6H2,1H3/b9-7+ |
InChI 键 |
HNSRSWSQYMAVPP-VQHVLOKHSA-N |
手性 SMILES |
CCOC(=O)/C(=C/O)/C1CCOCC1 |
规范 SMILES |
CCOC(=O)C(=CO)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


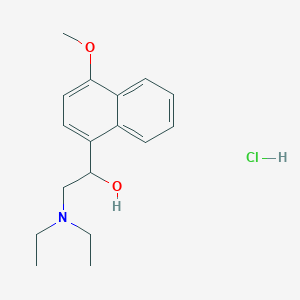
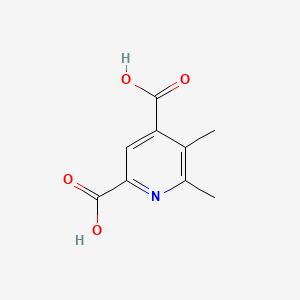
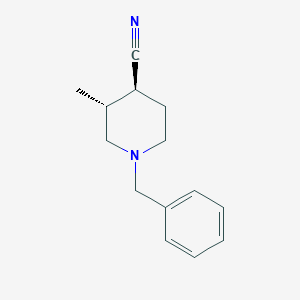

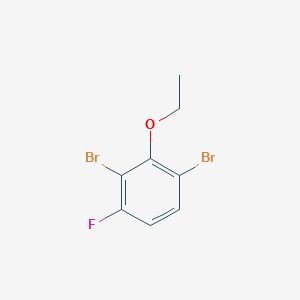

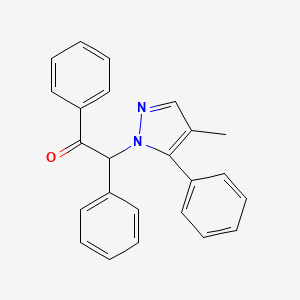
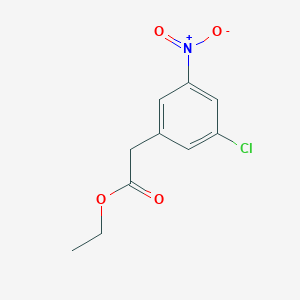

![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
